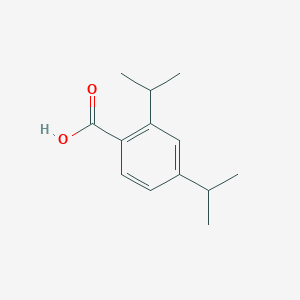

2,4-Diisopropylbenzoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-di(propan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-8(2)10-5-6-11(13(14)15)12(7-10)9(3)4/h5-9H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDVEMBKUWIWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406978 | |

| Record name | 2,4-diisopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108961-55-3 | |

| Record name | 2,4-diisopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dihydroxybenzoic Acids: A Case Study on 2,4-Dihydroxybenzoic Acid

A Note to the Researcher: The initial query for "2,4-Diisopropylbenzoic acid" yielded limited comprehensive data in publicly accessible scientific literature, precluding the development of an in-depth technical guide with validated experimental protocols. The available information for this compound (CAS: 108961-55-3) is primarily confined to predicted computational data.[1]

To provide a guide that meets the rigorous standards of scientific integrity and practical utility for researchers, this document will focus on the well-characterized and structurally significant isomer, 2,4-Dihydroxybenzoic Acid (also known as β-Resorcylic acid). This compound offers a rich dataset and established methodologies, making it an excellent subject for a detailed technical exploration.

Introduction: The Scientific Significance of 2,4-Dihydroxybenzoic Acid

2,4-Dihydroxybenzoic acid (2,4-DHBA) is an aromatic carboxylic acid that belongs to the family of dihydroxybenzoic acids.[2] As a carboxyl derivative of resorcinol, it is a compound of considerable interest in medicinal chemistry, materials science, and analytical chemistry.[3][4] Its utility stems from its antioxidant properties, its role as a versatile synthetic intermediate, and its presence as a natural metabolite.[2][3] For instance, it has been identified as a metabolite in human plasma following the consumption of cranberry juice and is a degradation product of anthocyanins from cherries.[2]

This guide provides a comprehensive overview of the core chemical properties, synthesis protocols, reactivity, and analytical methodologies pertaining to 2,4-Dihydroxybenzoic Acid, designed for professionals in drug development and chemical research.

Part 1: Core Chemical and Physical Properties

The physicochemical properties of a compound are foundational to its application. 2,4-DHBA is a white to off-white crystalline powder. Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆O₄ | [2] |

| Molar Mass | 154.121 g·mol⁻¹ | [2] |

| CAS Number | 89-86-1 | [2] |

| Melting Point | 229 °C (decomposes) | [2] |

| Solubility | Soluble in water, ethanol, and diethyl ether. | [2] |

| Acidity (pKa) | pKa₁: 3.11pKa₂: 8.55pKa₃: 14.0 | [2] |

The presence of two hydroxyl groups and one carboxylic acid group dictates its chemical behavior, particularly its acidity and potential for hydrogen bonding, which influences its solubility and crystal structure.

Part 2: Synthesis of 2,4-Dihydroxybenzoic Acid

The primary and most established method for synthesizing 2,4-DHBA is the Kolbe-Schmitt reaction , which involves the carboxylation of resorcinol.[2][5] This reaction is particularly efficient for di- and trihydric phenols compared to monohydric phenols, which require more forcing conditions.[5]

Reaction Principle: Electrophilic Aromatic Substitution

The Kolbe-Schmitt reaction is a carboxylation reaction that proceeds via the electrophilic addition of carbon dioxide to a phenoxide salt. The phenoxide, generated by reacting the phenol (resorcinol) with a base, is highly activated towards electrophilic aromatic substitution. The CO₂, a weak electrophile, then attacks the aromatic ring.

Caption: Generalized workflow for the Kolbe-Schmitt synthesis of 2,4-DHBA.

Experimental Protocol: Solid-Phase Carboxylation

This protocol is adapted from a patented method emphasizing solid-phase reaction, which can be advantageous for yield and purity.[6]

Materials:

-

Resorcinol

-

Sodium bicarbonate (NaHCO₃)

-

Potassium bicarbonate (KHCO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Solids mixer or a comparable high-torque mechanical stirrer with heating mantle

-

Carbon dioxide (gas)

Procedure:

-

Charging the Reactor: In a solids mixer, charge resorcinol, sodium bicarbonate, and potassium bicarbonate. A typical molar ratio involves an excess of the bicarbonate base. For example, for 1 mole of resorcinol, a mixture of approximately 2 kg of NaHCO₃ and 1 kg of KHCO₃ can be used.[6] The use of a sodium and potassium salt mixture is reported to be crucial for the success of solid-phase carboxylation with less costly sodium salts.[6]

-

Reaction Conditions: Begin mixing the solids and introduce a steady stream of carbon dioxide into the reactor at atmospheric pressure. Heat the mixture to between 100-120 °C.[6]

-

Reaction Monitoring: Maintain the reaction with continuous mixing for 2 to 4 hours.[6] The reaction progress can be monitored by periodically taking a small sample, quenching it, and analyzing via HPLC.

-

Work-up and Isolation:

-

After the reaction is complete, cool the solid mixture to room temperature.

-

Introduce the resulting pulverulent product into a large volume of water (e.g., ~10 liters for the scale mentioned in step 1) and stir until dissolved.[6]

-

Slowly add concentrated hydrochloric acid to the aqueous solution to adjust the pH to approximately 3-4. This will protonate the carboxylate and cause the 2,4-dihydroxybenzoic acid to precipitate out of the solution.[6]

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove residual inorganic salts.

-

Dry the purified product under vacuum. A purity of >99% is achievable with this method.[6]

-

Part 3: Chemical Reactivity and Spectroscopic Analysis

The reactivity of 2,4-DHBA is governed by its three functional groups: the carboxylic acid and the two hydroxyl groups.

Key Reactions:

-

Esterification: The carboxylic acid group can be esterified under standard Fischer esterification conditions (alcohol with a catalytic amount of strong acid).

-

Alkylation: The phenolic hydroxyl groups are nucleophilic and can be alkylated. Selective alkylation can be challenging. Studies on the related 2,4-dihydroxybenzaldehyde have shown that the 4-OH group is more acidic and preferentially alkylated over the 2-OH group, which is involved in intramolecular hydrogen bonding with the adjacent carbonyl.[7] A similar selectivity can be expected for 2,4-DHBA.

-

Electrophilic Aromatic Substitution: The benzene ring is highly activated by the two hydroxyl groups, making it susceptible to further electrophilic substitution.

Caption: Key reaction pathways for 2,4-Dihydroxybenzoic Acid.

Spectroscopic Data:

Spectroscopic analysis is critical for structure elucidation and purity assessment.

-

¹H NMR: The proton NMR spectrum of 2,4-DHBA will show distinct signals for the aromatic protons, as well as exchangeable protons from the OH and COOH groups. The aromatic region will display a characteristic splitting pattern based on the substitution.

-

¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will appear significantly downfield (~170 ppm).

-

Mass Spectrometry: The mass spectrum shows a prominent molecular ion peak corresponding to its molecular weight.[8]

-

UV-Vis Spectroscopy: In aqueous solution at high pH, 2,4-DHBA reacts with hydroxyl radicals to form transient phenoxyl and hydroxycyclohexadienyl radicals, which have distinct absorption maxima. The deprotonated form of the hydroxycyclohexadienyl radical has a λₘₐₓ at 420 nm.

Part 4: Applications in Research and Development

2,4-DHBA is a valuable molecule with a range of applications.

-

Pharmaceutical Intermediate: It is a key building block in the synthesis of more complex pharmaceutical agents, including potential anti-inflammatory and antimicrobial drugs.[4]

-

Antioxidant: The resorcinol moiety confers significant antioxidant and radical-scavenging properties, making it of interest for skincare and cosmetic formulations to protect against oxidative stress.[3]

-

Analytical Chemistry: It is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, a technique for analyzing large molecules like proteins.[1]

-

Materials Science: It serves as an organic building block for constructing Metal-Organic Frameworks (MOFs).[1]

Part 5: Safety and Handling

As a laboratory chemical, proper handling of 2,4-DHBA is essential.

-

Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or under a fume hood. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.

Conclusion

2,4-Dihydroxybenzoic acid is a multifunctional chemical with a well-established synthesis and a broad range of applications. Its rich reactivity, stemming from its phenolic and carboxylic acid functionalities, makes it a versatile tool for chemists. Understanding its core properties, synthesis, and handling is crucial for leveraging its potential in drug discovery, materials science, and beyond.

References

-

2,4-Dihydroxybenzoic acid. (n.d.). In PubChem. Retrieved from National Center for Biotechnology Information. [Link]

-

2,4-Dihydroxybenzoic acid. (n.d.). In Wikipedia. Retrieved from [Link]

- Preparation of 2,4-dihydroxybenzoic acid. (1991).

-

2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. (2021, March 12). YouTube. [Link]

-

This compound. (n.d.). Chemsrc. Retrieved from [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. [Link]

-

2-Hydroxy-3,5-diisopropylbenzoic acid. (2006). ResearchGate. [Link]

-

2,4-Dimethoxybenzoicacid. (n.d.). Mol-Instincts. Retrieved from [Link]

-

Absorption spectra of radical forms of 2,4-dihydroxybenzoic acid, a substrate for p-hydroxybenzoate hydroxylase. (1991). PubMed. [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (n.d.). PMC - NIH. [Link]

Sources

- 1. This compound | CAS#:108961-55-3 | Chemsrc [chemsrc.com]

- 2. 2,4-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. goldbio.com [goldbio.com]

- 4. chemimpex.com [chemimpex.com]

- 5. youtube.com [youtube.com]

- 6. US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 7. 2,4-Dihydroxybenzoic acid(89-86-1) 1H NMR [m.chemicalbook.com]

- 8. 2,4-Dichlorobenzoic acid(50-84-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 2,4-Diisopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Scarcity in Chemical Research

In the landscape of chemical research and drug development, it is not uncommon to encounter compounds for which comprehensive, publicly available analytical data is sparse. 2,4-Diisopropylbenzoic acid is one such molecule. While its basic properties are documented, a full suite of experimental spectroscopic data is not readily found in common chemical databases. This guide, therefore, adopts a dual approach. It presents the available factual information while also leveraging established principles of spectroscopic interpretation and predictive methodologies to construct a robust and scientifically-grounded understanding of its molecular structure. This methodology serves as a practical framework for researchers when direct experimental evidence is limited.

Compound Identification and Physicochemical Properties

This compound is an aromatic carboxylic acid. The core of its structure is a benzene ring substituted with a carboxyl group and two isopropyl groups at positions 2 and 4, respectively.

| Property | Value | Source |

| IUPAC Name | 2,4-di(propan-2-yl)benzoic acid | ChemSrc |

| CAS Number | 108961-55-3 | ChemSrc[1] |

| Molecular Formula | C₁₃H₁₈O₂ | ChemSrc[1] |

| Molecular Weight | 206.28 g/mol | ChemSrc[1] |

| Boiling Point | 296 °C at 760 mmHg | ChemSrc[1] |

| Density | 1.02 g/cm³ | ChemSrc[1] |

| Flash Point | 144.1 °C | ChemSrc[1] |

Elucidation of the Molecular Structure: A Predictive and Analog-Based Approach

Due to the absence of published experimental spectra for this compound, this section will provide a detailed, predicted analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra. These predictions are based on established chemical shift values, coupling constants, characteristic infrared absorption frequencies, and known fragmentation patterns of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methine protons of the isopropyl groups, the methyl protons of the isopropyl groups, and the acidic proton of the carboxylic acid.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 10.0 and 13.0 ppm . This significant downfield shift is due to the deshielding effect of the carbonyl group and hydrogen bonding.

-

Aromatic Protons (Ar-H): The benzene ring has three protons. Due to the substitution pattern, we would expect three distinct signals:

-

A doublet for the proton at position 6, coupled to the proton at position 5.

-

A doublet of doublets for the proton at position 5, coupled to the protons at positions 3 and 6.

-

A singlet-like or finely split signal for the proton at position 3. These signals would typically appear in the range of 7.0 to 8.0 ppm .

-

-

Isopropyl Methine Protons (-CH(CH₃)₂): Two septets are predicted, one for each of the two non-equivalent isopropyl groups, likely in the range of 2.9 to 3.5 ppm . These protons are deshielded by the aromatic ring.

-

Isopropyl Methyl Protons (-CH(CH₃)₂): Two doublets are expected, corresponding to the twelve methyl protons of the two isopropyl groups. These would appear in the upfield region, around 1.2 to 1.4 ppm .

Caption: Predicted ¹H NMR spectral data for this compound.

The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

-

Carbonyl Carbon (-COOH): A signal in the downfield region, around 170-180 ppm .

-

Aromatic Carbons (Ar-C): Six distinct signals are expected for the six carbons of the benzene ring, with chemical shifts ranging from approximately 125 to 150 ppm . The carbons bearing the isopropyl groups and the carboxylic acid will be the most downfield in this region.

-

Isopropyl Methine Carbons (-CH(CH₃)₂): Two signals are anticipated in the range of 30-40 ppm .

-

Isopropyl Methyl Carbons (-CH(CH₃)₂): Two signals are expected around 20-25 ppm .

Caption: Predicted ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to hydrogen bonding of the carboxylic acid dimer.

-

C-H Stretch (Aliphatic): Absorptions between 2850 and 3000 cm⁻¹ will correspond to the C-H bonds of the isopropyl groups.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band is predicted in the range of 1680-1710 cm⁻¹ , characteristic of an aromatic carboxylic acid.

-

C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch and O-H Bend: These will appear in the fingerprint region, typically between 1210-1320 cm⁻¹ and 920-950 cm⁻¹ , respectively.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following fragmentation pattern is anticipated:

-

Molecular Ion Peak (M⁺): A peak at m/z = 206 , corresponding to the molecular weight of the compound.

-

Loss of a Methyl Group (-CH₃): A fragment at m/z = 191 .

-

Loss of an Isopropyl Group (-CH(CH₃)₂): A fragment at m/z = 163 .

-

Loss of a Carboxyl Group (-COOH): A fragment at m/z = 161 .

-

McLafferty Rearrangement: This is a possibility, leading to other characteristic fragments.

Proposed Synthesis and Experimental Protocol

A plausible and efficient route for the synthesis of this compound is the oxidation of 2,4-diisopropylbenzaldehyde. This precursor is commercially available.

Caption: Proposed synthesis of this compound via oxidation.

Experimental Protocol: Oxidation of 2,4-Diisopropylbenzaldehyde

This protocol describes a standard oxidation of an aldehyde to a carboxylic acid using potassium permanganate.

Materials:

-

2,4-Diisopropylbenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-diisopropylbenzaldehyde in a suitable solvent like acetone or a mixture of t-butanol and water.

-

In a separate beaker, prepare a solution of potassium permanganate in water, containing a stoichiometric amount of NaOH.

-

Slowly add the KMnO₄ solution to the aldehyde solution with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Cool the reaction mixture in an ice bath and add a saturated solution of sodium bisulfite to quench any excess permanganate, resulting in the formation of a brown precipitate of manganese dioxide (MnO₂).

-

Filter the mixture to remove the MnO₂ precipitate.

-

Transfer the filtrate to a separatory funnel and acidify with concentrated HCl until the pH is approximately 2. The this compound will precipitate out of the aqueous solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Self-Validation: The purity of the synthesized product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with the predicted values outlined in this guide.

Applications in Drug Development and Research

Benzoic acid and its derivatives are pivotal in the pharmaceutical industry, serving as building blocks for a wide array of therapeutic agents.[2] Sterically hindered benzoic acids, such as this compound, are of particular interest to medicinal chemists. The bulky isopropyl groups can influence the molecule's pharmacokinetic and pharmacodynamic properties in several ways:

-

Modulation of Binding Affinity: The steric hindrance can provide conformational rigidity, potentially leading to a more selective interaction with a biological target.

-

Metabolic Stability: The isopropyl groups can shield the aromatic ring and the carboxylic acid moiety from metabolic enzymes, thereby increasing the compound's half-life in vivo.

-

Physicochemical Properties: The lipophilicity of the molecule is increased by the isopropyl groups, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

These characteristics make this compound a valuable scaffold or intermediate for the synthesis of novel drug candidates in various therapeutic areas.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure of this compound. While the scarcity of direct experimental data presents a challenge, a robust understanding of its structure and properties has been constructed through predictive methods and analogy to related compounds. The proposed synthesis protocol offers a practical route for its preparation, enabling further research into its potential applications. As a sterically hindered benzoic acid derivative, it holds promise as a versatile building block for the development of new therapeutics.

References

-

ChemSrc. This compound | CAS#:108961-55-3. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

Angewandte Chemie International Edition. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,4-Diisopropylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 2,4-diisopropylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. The document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this compound. Three primary routes are explored, each commencing from readily accessible precursors: the Friedel-Crafts acylation of 1,3-diisopropylbenzene followed by a haloform reaction, the Grignard carboxylation of 2-bromo-1,3-diisopropylbenzene derived from 2,6-diisopropylaniline, and the diazotization of 2,4-diisopropylaniline followed by a Sandmeyer reaction. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction

Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as crucial building blocks for a wide array of functional molecules. This compound, with its unique substitution pattern, presents both challenges and opportunities in its synthesis. The steric hindrance and electronic effects of the two isopropyl groups significantly influence the reactivity of the aromatic ring and the feasibility of various synthetic transformations. This guide aims to provide a detailed exploration of logical and efficient pathways to this target molecule, emphasizing the rationale behind the chosen strategies and providing robust experimental procedures.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several different starting materials. The choice of pathway will often depend on the availability of precursors, desired scale of the reaction, and tolerance for specific reagents and reaction conditions. This guide will focus on three well-reasoned and experimentally validated approaches.

Caption: Overview of the three primary synthetic pathways to this compound.

Pathway 1: Friedel-Crafts Acylation of 1,3-Diisopropylbenzene and Subsequent Haloform Reaction

This pathway offers a direct approach to functionalizing the commercially available 1,3-diisopropylbenzene. The strategy hinges on the regioselective introduction of an acetyl group, which is then converted to the desired carboxylic acid.

Causality of Experimental Choices

The Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds with aromatic rings.[1] The two isopropyl groups on 1,3-diisopropylbenzene are ortho, para-directing activators. Acylation is expected to occur at the 4-position, which is para to one isopropyl group and ortho to the other, and is the most sterically accessible activated position. The subsequent haloform reaction is a reliable method for the conversion of methyl ketones to carboxylic acids.[2][3]

Experimental Protocol

Step 1: Friedel-Crafts Acylation of 1,3-Diisopropylbenzene

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq.) and a dry solvent such as dichloromethane or 1,2-dichloroethane. Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Slowly add acetyl chloride (1.1 eq.) to the stirred suspension.

-

Substrate Addition: Add 1,3-diisopropylbenzene (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2',4'-diisopropylacetophenone.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Haloform Reaction of 2',4'-Diisopropylacetophenone

-

Reaction Setup: In a round-bottom flask, dissolve the 2',4'-diisopropylacetophenone (1.0 eq.) in a suitable solvent like dioxane or tetrahydrofuran.

-

Reagent Preparation: In a separate beaker, prepare a solution of sodium hydroxide (excess) in water and cool it in an ice bath. Slowly add bromine or iodine (excess) to the cold sodium hydroxide solution to generate sodium hypobromite or hypoiodite in situ.

-

Reaction: Add the freshly prepared sodium hypohalite solution to the solution of the ketone. Stir the mixture vigorously. The reaction is often exothermic and may require cooling to maintain a moderate temperature.

-

Work-up: After the reaction is complete (monitored by TLC), acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the this compound.

-

Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Data Presentation

| Step | Reactants | Reagents | Solvent | Typical Yield |

| 1 | 1,3-Diisopropylbenzene, Acetyl chloride | AlCl₃ | Dichloromethane | 85-95% |

| 2 | 2',4'-Diisopropylacetophenone | NaOH, Br₂ | Dioxane/Water | 70-85% |

Pathway 2: Grignard Carboxylation of 2-Bromo-1,3-diisopropylbenzene

This pathway utilizes a Grignard reaction, a powerful tool for the formation of carbon-carbon bonds, specifically for the introduction of a carboxyl group. The key intermediate, 2-bromo-1,3-diisopropylbenzene, can be synthesized from 2,6-diisopropylaniline.

Causality of Experimental Choices

The Sandmeyer reaction provides a reliable method for the conversion of an amino group on an aromatic ring to a bromine atom via a diazonium salt intermediate.[4] The resulting aryl bromide is an excellent precursor for the formation of a Grignard reagent.[5] The subsequent reaction of the Grignard reagent with carbon dioxide (in the form of dry ice) is a classic and high-yielding method for the synthesis of carboxylic acids.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-1,3-diisopropylbenzene from 2,6-Diisopropylaniline [6]

-

Diazotization: Dissolve 2,6-diisopropylaniline (1.0 eq.) in an aqueous solution of hydrobromic acid (excess). Cool the mixture to below 5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C.[6]

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (catalytic amount) in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Reaction: Stir the reaction mixture at room temperature for several hours, then heat gently to ensure complete decomposition of the diazonium salt.

-

Work-up: After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water, sodium hydroxide solution to remove any phenolic byproducts, and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude 2-bromo-1,3-diisopropylbenzene by vacuum distillation.

Step 2: Grignard Carboxylation

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (1.2 eq.). Add a small amount of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromo-1,3-diisopropylbenzene (1.0 eq.) in anhydrous ether or THF to maintain a gentle reflux.[7]

-

Carboxylation: Once the Grignard reagent has formed, cool the reaction mixture in an ice-bath. Crush dry ice into a powder and add it in excess to the Grignard solution with vigorous stirring.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature. Add dilute hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Recrystallize the crude product to obtain pure this compound.

Sources

- 1. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. 2-Bromo-1,3-diisopropylbenzene | 57190-17-7 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Mechanistic Dissection of the Friedel-Crafts Alkylation of Benzoic Acid: Principles, Limitations, and Advanced Alternatives

Abstract

The Friedel-Crafts alkylation stands as a cornerstone of electrophilic aromatic substitution, enabling the formation of crucial carbon-carbon bonds. However, its application is not without significant limitations, particularly when applied to deactivated aromatic systems. Benzoic acid, a common aromatic carboxylic acid, serves as a classic textbook example of a substrate that fails to undergo Friedel-Crafts alkylation under standard conditions. This in-depth technical guide will dissect the mechanistic underpinnings of this failure, exploring the dual challenges of electronic deactivation and catalyst poisoning. By understanding these core principles, researchers in drug development and organic synthesis can make more informed decisions in their synthetic strategies. Furthermore, this guide will explore modern, alternative methodologies that bypass the limitations of the classical Friedel-Crafts approach, offering pathways to the desired alkylated benzoic acid derivatives.

The Fundamental Barrier: Why Classical Friedel-Crafts Alkylation Fails with Benzoic Acid

The direct alkylation of benzoic acid using a typical Friedel-Crafts protocol (an alkyl halide and a Lewis acid catalyst like aluminum chloride, AlCl₃) is notoriously unsuccessful.[1][2][3] This failure is rooted in two distinct but interconnected chemical principles: severe electronic deactivation of the aromatic ring and catalyst poisoning by the carboxylic acid group.

Electronic Deactivation of the Aromatic Ring

The carboxylic acid (-COOH) group is a powerful electron-withdrawing group, rendering the attached benzene ring significantly less nucleophilic and thus, less reactive towards electrophiles.[3][4] This deactivating effect arises from a combination of two factors:

-

Inductive Effect: The oxygen atoms in the carboxyl group are highly electronegative, pulling electron density away from the benzene ring through the sigma bond framework. This effect reduces the overall electron density of the ring.

-

Resonance Effect: The carbonyl group (C=O) of the carboxylic acid can withdraw electron density from the ring via resonance. This delocalization of pi-electrons further diminishes the ring's nucleophilicity. The resonance structures place a partial positive charge on the ortho and para positions of the ring, making an attack by an electrophile (which is also positively charged or electron-deficient) highly unfavorable at these positions.[5][6][7]

Consequently, the energy barrier for the electrophilic attack on the benzoic acid ring is substantially higher compared to that of benzene or activated derivatives.[8]

Catalyst Poisoning: An Unwanted Lewis Acid-Base Reaction

The second, and arguably more critical, impediment is the reaction between the benzoic acid and the Lewis acid catalyst.[1][2] The lone pairs of electrons on the oxygen atoms of the carboxylic acid group make it a Lewis base. The Lewis acid catalyst, such as AlCl₃, is a strong electron acceptor. This leads to a rapid and highly favorable acid-base reaction, forming a stable complex.[9]

This interaction has two detrimental consequences:

-

Catalyst Sequestration: The Lewis acid becomes bonded to the carboxyl group and is no longer available to activate the alkyl halide, which is the crucial first step in generating the carbocation electrophile.[1][2]

-

Enhanced Deactivation: The formation of the AlCl₃-carboxylate complex places a formal positive charge on the oxygen atom adjacent to the ring, drastically increasing the electron-withdrawing nature of the substituent. This further deactivates the aromatic ring, making it even less susceptible to electrophilic attack.[10]

The following diagram illustrates the catalyst poisoning mechanism:

Caption: Lewis acid-base reaction between benzoic acid and AlCl₃.

Visualizing the Mechanistic Failure

To fully appreciate the infeasibility of the reaction, let's visualize the intended, yet failing, mechanistic pathway of a Friedel-Crafts alkylation on benzoic acid.

Caption: Logical workflow of Friedel-Crafts alkylation failure on benzoic acid.

Strategic Workarounds and Alternative Synthetic Routes

Given the inherent limitations of the classical Friedel-Crafts reaction, alternative strategies are necessary for the synthesis of alkyl-substituted benzoic acids. These methods either circumvent the deactivation and catalyst poisoning issues or employ entirely different catalytic systems.

Multi-Step Synthesis via an Activating Group

A common and reliable approach is to perform the Friedel-Crafts alkylation on an activated benzene derivative and then convert the activating group into a carboxylic acid in a subsequent step. Alkylbenzenes (e.g., toluene) are excellent starting materials for this purpose.

Experimental Protocol: Synthesis of 4-tert-butylbenzoic acid from Toluene

-

Friedel-Crafts Alkylation of Toluene:

-

To a stirred solution of toluene (1.0 equiv.) and tert-butyl chloride (1.1 equiv.) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add anhydrous aluminum chloride (1.1 equiv.).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully pouring the mixture over ice-water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of ortho and para-tert-butyltoluene. The para isomer is typically the major product due to steric hindrance.

-

-

Oxidation of the Methyl Group:

-

The crude tert-butyltoluene is then subjected to strong oxidation to convert the benzylic methyl group into a carboxylic acid.

-

A common oxidizing agent is potassium permanganate (KMnO₄) in a basic aqueous solution.[11]

-

Heat the mixture under reflux for several hours until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 4-tert-butylbenzoic acid.

-

Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

-

Palladium-Catalyzed C-H Activation/Alkylation

Modern organometallic chemistry offers more direct, albeit often more complex and expensive, routes. Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of arenes. In some cases, the carboxyl group can act as a directing group to facilitate ortho-alkylation.

A notable example is the Pd(II)-catalyzed ortho-alkylation of benzoic acids with alkyl halides.[12] This reaction proceeds through a different mechanism that does not involve a free carbocation and is tolerant of the carboxylic acid functionality.[12]

Conceptual Workflow for Pd-Catalyzed Ortho-Alkylation

Caption: Conceptual workflow for Pd-catalyzed ortho-alkylation of benzoic acid.

This approach highlights a paradigm shift in synthetic strategy, leveraging the directing ability of a functional group that is problematic in classical electrophilic substitution reactions.

Summary and Outlook

The inability of benzoic acid to undergo Friedel-Crafts alkylation is a direct consequence of the powerful electron-withdrawing nature of the carboxylic acid group and its Lewis basicity, which leads to catalyst poisoning.[1][2][3] A thorough understanding of these mechanistic principles is paramount for any chemist working in organic synthesis.

While the classical approach is unviable, robust and scalable multi-step synthetic routes, typically involving the oxidation of an alkylated precursor, remain the workhorse for accessing many alkylated benzoic acids. For more specialized applications, particularly where ortho-selectivity is desired, modern transition-metal-catalyzed C-H activation methods provide a powerful and increasingly viable alternative.[12] The continuous development of novel catalytic systems promises to further expand the toolbox for the selective functionalization of deactivated aromatic compounds, offering more efficient and direct routes to valuable molecules for the pharmaceutical and materials science industries.

References

- Shaalaa.com. (2018). Account for the Following: Aromatic Carboxylic Acids Do Not Undergo Friedel-crafts Reaction. Chemistry Questions & Answers.

- Brainly.in. (2020). why does benzoic acid not participate in friedel-craft reaction?.

- CurlyArrows Organic Chemistry. Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction?.

- Filo. Give reasons for the following: (a) Benzoic acid does not undergo Friedel...

- Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations.

- YouTube. (2021). Electrophilic Aromatic Substitution - Activating and Deactivating groups.

- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Wikipedia. Friedel–Crafts reaction.

- Chemistry Steps. Friedel-Crafts Alkylation.

- askIITians. (2019). Why benzoic acid does not give friedal crafts reactions.

- Chemistry Stack Exchange. (2016). Does Friedel-Crafts reaction fail with benzoic acid?.

- YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Vrindawan Coaching Center. (2023). Preparation of benzoic acid from alkylbenzenes.

- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.

- YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.

- American Chemical Society. (2012). Alkylation of Substituted Benzoic Acids in a Continuous Flow Microfluidic Microreactor: Kinetics and Linear.

- Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.

- Google Patents. (1999). Process for preparing substituted benzoic acid.

- ACS Publications. (1992). The role of Lewis acid-base processes in ligand-exchange chromatography of benzoic acid derivatives on zirconium oxide. Analytical Chemistry.

- RSC Publishing. (2019). The roles of Lewis acidic additives in organotransition metal catalysis.

- Chemistry Steps. Activating and Deactivating Groups.

- National Institutes of Health. (2010). Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides. PMC.

- ResearchGate. (2025). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity.

- Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.

- PubMed. (1992). The role of Lewis acid-base processes in ligand-exchange chromatography of benzoic acid derivatives on zirconium oxide.

- ResearchGate. (2025). Role of Lewis Acid Additives in a Palladium Catalyzed Directed C–H Functionalization Reaction of Benzohydroxamic Acid to Isoxazolone.

- RSC Publishing. Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids.

- Khan Academy. Synthesis of substituted benzene rings II (video).

- Wikipedia. Leaving group.

- YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!.

Sources

- 1. shaalaa.com [shaalaa.com]

- 2. brainly.in [brainly.in]

- 3. Give reasons for the following: (a) Benzoic acid does not undergo Friedel.. [askfilo.com]

- 4. curlyarrows.com [curlyarrows.com]

- 5. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Preparation of benzoic acid from alkylbenzenes - Vrindawan Coaching Center [coaching-center.in]

- 12. Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 2,4-Diisopropylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for 2,4-Diisopropylbenzoic acid (C₁₃H₁₈O₂), a key intermediate in pharmaceutical synthesis. In the absence of comprehensive published experimental spectra for this specific molecule, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predicted spectroscopic profile. By examining the characteristic spectral features of analogous compounds and functional groups, this document offers researchers a reliable reference for the identification and characterization of this compound, thereby supporting and accelerating research and development efforts in medicinal chemistry and drug discovery.

Introduction

This compound is an aromatic carboxylic acid characterized by the presence of two isopropyl substituents on the benzene ring. Its structural features make it a valuable building block in the synthesis of more complex pharmaceutical agents. Accurate and reliable analytical data are paramount for ensuring the identity, purity, and quality of such intermediates in the drug development pipeline. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the structural elucidation and characterization of organic molecules.

This guide presents a predicted spectroscopic dataset for this compound. The predictions are grounded in the fundamental principles of each spectroscopic method and are informed by the extensive body of literature on the spectral properties of substituted benzoic acids and alkylated aromatic compounds. The aim is to provide a comprehensive and scientifically sound resource for researchers working with this compound.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid and substituted aromatic moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A small amount of solid this compound would be placed directly on the diamond crystal of an ATR-FTIR spectrometer. The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal would be collected prior to sample analysis.

Predicted IR Data

The predicted key IR absorption bands for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2870 | Strong | Aliphatic C-H stretch (Isopropyl) |

| ~1700-1680 | Strong | C=O stretch (Carboxylic acid)[1] |

| ~1600, ~1465 | Medium-Weak | Aromatic C=C ring stretch |

| ~1450, ~1370 | Medium | C-H bend (Isopropyl) |

| ~1320-1210 | Strong | C-O stretch (Carboxylic acid)[1] |

| ~920 | Broad, Medium | O-H bend (out-of-plane, Carboxylic acid dimer) |

Interpretation of the Predicted IR Spectrum

The most prominent feature in the predicted IR spectrum is the very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[1] The strong, sharp peak around 1700-1680 cm⁻¹ is indicative of the C=O stretching of the carboxyl group.[1] The presence of both aromatic and aliphatic C-H bonds is confirmed by the absorptions in the 3100-3000 cm⁻¹ and 2960-2870 cm⁻¹ regions, respectively. The aromatic C=C stretching vibrations are expected to appear as weaker bands around 1600 and 1465 cm⁻¹. The bending vibrations of the isopropyl groups and the C-O stretching of the carboxylic acid provide further confirmation of the molecular structure.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A solution of this compound would be prepared in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz NMR spectrometer.

Predicted ¹H NMR Data

The predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound are presented below.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H (Carboxyl) | ~10-12 | Singlet (broad) | 1H | - |

| H-6 (Aromatic) | ~7.9 | Doublet | 1H | ~8.0 |

| H-5 (Aromatic) | ~7.4 | Doublet of Doublets | 1H | ~8.0, ~2.0 |

| H-3 (Aromatic) | ~7.2 | Doublet | 1H | ~2.0 |

| CH (Isopropyl at C4) | ~3.0 | Septet | 1H | ~7.0 |

| CH (Isopropyl at C2) | ~3.3 | Septet | 1H | ~7.0 |

| CH₃ (Isopropyl at C4) | ~1.25 | Doublet | 6H | ~7.0 |

| CH₃ (Isopropyl at C2) | ~1.28 | Doublet | 6H | ~7.0 |

Interpretation of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show a highly deshielded, broad singlet between 10-12 ppm, characteristic of the carboxylic acid proton.[2] The aromatic region should display three distinct signals corresponding to the three protons on the benzene ring. The proton at the 6-position (H-6), being ortho to the electron-withdrawing carboxylic acid group, is predicted to be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H-5. H-5 will be a doublet of doublets, coupling to both H-6 and H-3. H-3, being meta to the carboxylic acid and ortho to an isopropyl group, will be the most upfield of the aromatic protons and will appear as a doublet due to coupling with H-5.

The two isopropyl groups will each give rise to a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The methine proton of the isopropyl group at the 2-position is expected to be slightly more deshielded than the one at the 4-position due to the proximity of the carboxylic acid group.

Molecular Structure and Proton Assignments for this compound

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be acquired on a 100 MHz NMR spectrometer using the same sample prepared for ¹H NMR analysis. A proton-decoupled spectrum would be obtained to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms of this compound are listed below.

| Carbon Assignment | Predicted δ (ppm) |

| C=O (Carboxyl) | ~172 |

| C-4 (Aromatic) | ~152 |

| C-2 (Aromatic) | ~148 |

| C-6 (Aromatic) | ~130 |

| C-1 (Aromatic) | ~128 |

| C-5 (Aromatic) | ~125 |

| C-3 (Aromatic) | ~124 |

| CH (Isopropyl at C2) | ~34 |

| CH (Isopropyl at C4) | ~30 |

| CH₃ (Isopropyl) | ~24 |

Interpretation of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show 9 distinct signals, as the two methyl carbons of each isopropyl group are equivalent. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 172 ppm.[3] The aromatic carbons are expected to resonate in the 120-155 ppm range. The carbons directly attached to the isopropyl groups (C-2 and C-4) will be the most downfield of the ring carbons, followed by the carbon attached to the carboxylic acid (C-1). The remaining aromatic carbons (C-3, C-5, and C-6) will appear at higher fields. The aliphatic carbons of the isopropyl groups will be found in the upfield region of the spectrum, with the methine carbons appearing around 30-35 ppm and the methyl carbons around 24 ppm.[4]

¹³C NMR Chemical Shift Correlation Diagram

Caption: Predicted ¹³C NMR chemical shift regions for this compound.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe, and the ionization energy would be set to 70 eV.

Predicted Mass Spectrometry Data

The predicted major fragment ions in the EI mass spectrum of this compound are listed below.

| m/z | Predicted Relative Intensity | Assignment |

| 206 | Moderate | [M]⁺ (Molecular Ion) |

| 191 | High | [M - CH₃]⁺ |

| 163 | Moderate | [M - COOH]⁺ |

| 148 | High | [M - COOH - CH₃]⁺ |

| 121 | Moderate | [M - C₃H₇ - CO]⁺ |

| 91 | Low | [C₇H₇]⁺ |

| 43 | High | [C₃H₇]⁺ |

Interpretation of the Predicted Mass Spectrum

The molecular ion peak ([M]⁺) is expected at m/z 206, corresponding to the molecular weight of this compound. A prominent peak at m/z 191 is predicted, resulting from the loss of a methyl radical (•CH₃) from one of the isopropyl groups, which is a common fragmentation pathway for alkylbenzenes. The loss of the carboxylic acid group (•COOH) would lead to a fragment at m/z 163. Subsequent loss of a methyl radical from this fragment would give a peak at m/z 148. The base peak is likely to be at m/z 191 or 148 due to the stability of the resulting carbocations. Another significant fragmentation pathway for benzoic acids is the loss of a hydroxyl radical followed by the loss of carbon monoxide.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound based on fundamental principles and data from analogous compounds. The predicted IR, ¹H NMR, ¹³C NMR, and MS data presented herein offer a valuable resource for the identification and characterization of this important pharmaceutical intermediate. While these predictions are based on sound scientific principles, experimental verification is always recommended for definitive structural confirmation.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

-

UCL. (n.d.). Chemical shifts. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]

-

Chem LibreTexts. (2021, August 15). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Dihydroxybenzoic acid, 3TMS derivative. Retrieved from [Link]

-

Chem LibreTexts. (2021, August 15). A Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Chem LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum rosin acid modified alkyd (RA-GR). Retrieved from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

-

Chem LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

bioRxiv. (n.d.). Full-Spectrum Prediction of Peptides Tandem Mass Spectra using Deep Neural Network. Retrieved from [Link]

-

Chem LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,4-Tri-isopropyl-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubMed. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved from [Link]

Sources

- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

2,4-Diisopropylbenzoic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2,4-Diisopropylbenzoic Acid in Organic Solvents

Introduction

This compound is an aromatic carboxylic acid characterized by a benzoic acid core substituted with two isopropyl groups. This molecular structure imparts a unique combination of lipophilicity and acidic functionality, making its solubility behavior a critical parameter in various applications, including organic synthesis, pharmaceutical formulation, and materials science. Understanding how this compound interacts with different organic solvents is paramount for designing, optimizing, and controlling processes such as reaction kinetics, purification, crystallization, and drug delivery system development.

This guide provides a comprehensive overview of the principles governing the solubility of this compound, predicts its behavior in various organic solvent classes, and details a robust experimental protocol for its quantitative determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₂ | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| Boiling Point | 296 °C at 760 mmHg | [1] |

| Density | 1.02 g/cm³ | [1] |

| LogP (Octanol/Water) | 3.63160 | [1] |

| Polar Surface Area (PSA) | 37.30 Ų | [1] |

The molecule's structure features a polar carboxylic acid group capable of acting as a hydrogen bond donor and acceptor, and a large, nonpolar aromatic ring functionalized with two isopropyl groups.[2] The high LogP value indicates a strong preference for nonpolar environments over aqueous ones, suggesting limited water solubility but favorable solubility in many organic solvents.[1]

Caption: Molecular structure of this compound.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[3] The overall solubility of this compound is a balance between the interactions of its polar and nonpolar regions with the solvent.

-

Polar Carboxyl Group (-COOH): This functional group is polar and can participate in strong hydrogen bonding. It can act as a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).[2] This allows for favorable interactions with polar solvents, especially those that are protic (e.g., alcohols) or can accept hydrogen bonds (e.g., acetone, ethyl acetate).[4]

-

Nonpolar Diisopropylphenyl Group: The benzene ring and the two isopropyl groups constitute a large, bulky, and hydrophobic (lipophilic) portion of the molecule.[2] This region interacts primarily through weaker van der Waals forces (London dispersion forces).[3] Consequently, it promotes solubility in nonpolar or weakly polar organic solvents like toluene, hexane, and dichloromethane.[3][4]

The interplay between these two features dictates the solubility profile. In highly polar solvents like water, the large hydrophobic part of the molecule dominates, leading to poor solubility.[5] Conversely, in nonpolar solvents, the polar carboxyl group can limit solubility, sometimes leading to the formation of hydrogen-bonded dimers, which can affect the dissolution process.[3]

Expected Solubility Profile in Common Organic Solvents

While specific quantitative data for this compound is not widely published, a qualitative and semi-quantitative solubility profile can be expertly predicted based on its structure and the known behavior of similar molecules like benzoic acid. Benzoic acid is readily soluble in organic solvents such as benzene, acetone, and alcohols.[4] The addition of the two isopropyl groups significantly increases the lipophilicity of this compound, which is expected to enhance its solubility in nonpolar solvents compared to benzoic acid, while maintaining good solubility in moderately polar solvents.

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Isopropanol | High | The solvent's hydroxyl group can form strong hydrogen bonds with the carboxylic acid group, while its alkyl chain interacts favorably with the diisopropylphenyl moiety. |

| Polar Aprotic | Acetone, Ethyl Acetate | High to Medium | These solvents are hydrogen bond acceptors and can interact with the acidic proton. Their moderate polarity also solvates the hydrocarbon portion effectively. |

| Nonpolar Aromatic | Toluene | High | Strong van der Waals interactions between the solvent's aromatic ring and the diisopropylphenyl group are the primary driving force for dissolution. |

| Chlorinated | Dichloromethane (DCM) | High | DCM is an excellent solvent for many organic compounds due to its ability to dissolve both moderately polar and nonpolar substances. Benzoic acid is highly soluble in DCM.[4] |

| Nonpolar Aliphatic | Hexane | Medium to Low | The large, nonpolar part of the solute interacts well with hexane, but the high polarity of the carboxylic acid group is disfavored, potentially limiting solubility. |

Experimental Determination of Solubility: Equilibrium Shake-Flask Method

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The equilibrium (or shake-flask) method is a reliable and widely used technique for determining the solubility of a solid in a solvent.[6]

Protocol

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath (e.g., at 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature bath for several hours to permit the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a fine-particle filter (e.g., a 0.22 µm PTFE filter). This step is critical to prevent any undissolved solid particles from being included in the sample.

-

Quantification: Accurately dilute the filtered aliquot with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units of mg/mL, mol/L, or g/100g of solvent.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Conclusion

The solubility of this compound in organic solvents is dictated by the balance between its polar, hydrogen-bonding carboxylic acid head and its large, nonpolar diisopropylphenyl tail. This structure results in high solubility in a broad range of organic solvents, from polar protic alcohols to nonpolar aromatic hydrocarbons like toluene. Its lipophilic character, greater than that of benzoic acid, suggests particularly favorable solubility in less polar media. For precise applications, the predicted solubility profile should be confirmed using a robust experimental method, such as the equilibrium shake-flask technique, coupled with a reliable analytical quantification method. The insights provided in this guide serve as a foundational tool for researchers and professionals in selecting appropriate solvents for their work with this compound.

References

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

-

PubChem. (n.d.). 2,4-Dihydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

- Yathirajan, H. S., Narayana, B., Prathap, M., Bindya, S., & Bolte, M. (2006). 2-Hydroxy-3,5-diisopropylbenzoic acid.

-

Indian Journal of Chemistry. (n.d.). Solubility & Dissociation Constant of Benzoic Acid in Isopropanol +Water Mixtures. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Chemsrc. (2025, August 25). This compound. Retrieved from [Link]

-

Quora. (2018, April 7). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Diisopropylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

-

Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

-

Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4-dimethoxy- (CAS 91-52-1). Retrieved from [Link]

Sources

In-depth Technical Guide on 2,4-Diisopropylbenzoic Acid: A Note on Current Scientific Literature

To our valued researchers, scientists, and drug development professionals,

As a Senior Application Scientist tasked with creating a comprehensive technical guide on the "Role of 2,4-Diisopropylbenzoic acid as a chemical intermediate," I must report a significant finding regarding the state of the available scientific and technical literature. After a thorough and exhaustive search of chemical databases, patent libraries, and peer-reviewed journals, it has become evident that This compound is not a widely documented or commonly utilized chemical intermediate in the public domain, particularly within the sphere of drug development.

Our investigation, aimed at providing an in-depth, authoritative guide, encountered the following challenges:

-

Prevalence of a Homonymous Compound: The vast majority of search results and literature references pertain to 2,4-dihydroxybenzoic acid . This structural analog of benzoic acid is a well-documented intermediate in the synthesis of various pharmaceuticals, dyes, and UV absorbers. The similarity in nomenclature appears to have led to a conflation of the two compounds in some databases, yet their chemical properties and applications are distinct.

-

Unsubstantiated Hypotheses: An initial hypothesis that this compound might serve as an intermediate in the synthesis of drugs with similar structural motifs, such as probenecid, was investigated. However, established synthetic routes for probenecid confirm that it is typically synthesized from p-aminobenzoic acid or p-toluenesulfonic acid, with no mention of this compound as a precursor.

While this compound (CAS No. 108961-55-3) is a defined chemical entity with basic physical properties available, there is a notable absence of in-depth scientific literature detailing its role as a chemical intermediate. This scarcity of information prevents the creation of the requested comprehensive technical guide that would meet the standards of scientific integrity and practical utility for our intended audience.

We are committed to providing scientifically accurate and valuable resources. Therefore, we would be pleased to develop a technical guide on a more extensively documented chemical intermediate that is of interest to your research and development endeavors. We welcome your suggestions for an alternative topic where a wealth of scientific literature will allow for the creation of a truly in-depth and authoritative guide.

An In-depth Technical Guide to 2,4-Diisopropylbenzoic Acid and its Isomeric Landscape

For researchers, chemists, and professionals in drug development, a comprehensive understanding of molecular entities, even those with limited direct literature, is paramount. This guide addresses 2,4-diisopropylbenzoic acid, a compound of interest whose sparse individual documentation necessitates a broader, more inferential approach. By examining its fundamental properties, plausible synthetic routes, and the context provided by its better-documented isomers, we can construct a scientifically grounded overview to inform future research and application.

Introduction to this compound: An Enigmatic Intermediate

This compound (2,4-DIPBA) is an aromatic carboxylic acid. While listed as an intermediate in the synthesis of pharmaceuticals and other chemical products, detailed academic studies and patents specifically detailing its synthesis, properties, and applications are notably scarce.[1] Its chemical identity is confirmed, but its role in the broader chemical landscape appears to be that of a specialized, rather than a commodity, building block.

This guide, therefore, adopts a dual strategy: first, to present the confirmed, albeit limited, data for 2,4-DIPBA, and second, to provide a robust scientific context by exploring the synthesis and properties of its more thoroughly investigated isomers. This comparative approach offers valuable insights into the potential characteristics and synthetic challenges associated with 2,4-DIPBA.

Physicochemical Properties of this compound

The available data for this compound is primarily from chemical supplier databases. These foundational properties are essential for any experimental design involving this compound.

| Property | Value | Source |

| CAS Number | 108961-55-3 | |

| Molecular Formula | C₁₃H₁₈O₂ | |

| Molecular Weight | 206.28 g/mol | |

| Boiling Point | 296 °C at 760 mmHg | |

| Density | 1.02 g/cm³ | |

| Flash Point | 144.1 °C |

Note: Some properties, such as melting point and solubility, are not consistently reported in the available literature.

Synthetic Pathways to Diisopropylbenzoic Acids

Friedel-Crafts Alkylation: A Probable, Yet Challenging Route

The most direct conceptual pathway to this compound is the Friedel-Crafts alkylation of benzoic acid with an isopropylating agent, such as isopropanol or 2-chloropropane, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong acid.[2][3][4][5]

However, this approach is fraught with several well-documented challenges:

-

Deactivation of the Aromatic Ring: The carboxylic acid group is a deactivating group, which makes the benzene ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[3]

-

Polyalkylation: The introduction of the first isopropyl group, which is an activating group, can make the product more reactive than the starting material, leading to the formation of tri- or even tetra-isopropylated byproducts.[2]

-

Isomer Control: Directing the two isopropyl groups specifically to the 2 and 4 positions is challenging. The carboxyl group is a meta-director, while the first isopropyl group is an ortho, para-director. This directing group conflict would likely lead to a complex mixture of isomers (e.g., 3,5-diisopropylbenzoic acid) that would be difficult to separate.

Caption: Conceptual Controlled Synthesis of this compound.

Biological Activity and Potential Applications: An Inferential Perspective

Given the lack of specific biological data for this compound, we must look to the broader class of substituted benzoic acids for potential applications.

Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and even anticancer properties. [6][7][8]The nature and position of the substituents on the benzene ring play a crucial role in determining the specific activity and potency of these compounds. [6][9] For instance, dihydroxybenzoic acid isomers have been shown to have differing abilities to dissociate amyloid-β oligomers, which is relevant to Alzheimer's disease research. [10]Furthermore, derivatives of 2,4-dihydroxybenzoic acid have been investigated for the treatment of psoriasis and other immune diseases. [11] The two isopropyl groups in this compound would significantly increase its lipophilicity compared to benzoic acid or hydroxybenzoic acids. This increased lipophilicity could enhance its ability to cross cell membranes, potentially influencing its bioavailability and interaction with intracellular targets. It is plausible that this compound could be explored as a scaffold or intermediate for the development of novel therapeutic agents, leveraging the known bioactivities of the benzoic acid core.

Experimental Protocols: A Template for Future Investigation

While no specific experimental protocols for this compound are available, the following section provides a detailed, generalized protocol for the synthesis of a related compound, 3,5-diisopropyl-4-hydroxybenzoic acid, adapted from the literature. [12]This can serve as a valuable template for researchers aiming to develop a synthesis for this compound.

Protocol: Synthesis of 3,5-Diisopropyl-4-hydroxybenzoic Acid

[12] Materials:

-

2,6-diisopropylphenol

-

Anhydrous N,N-dimethylacetamide (DMA)

-

Sodium methoxide

-

Carbon dioxide (gas)

-

Toluene

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2,6-diisopropylphenol (0.20 mol) in anhydrous N,N-dimethylacetamide (150 ml), add sodium methoxide (0.30 mol).

-

Pass carbon dioxide gas through the mixture for the entire duration of the reaction.

-

Heat the mixture with stirring, allowing the solvent to slowly distill off over a 2-hour period until the reaction temperature reaches 180 °C.

-

Maintain the reaction at 180 °C with stirring for an additional 1.5 hours.

-

Cool the mixture to 90 °C and discontinue the flow of carbon dioxide.

-